

Unveiling the Solubility Profile of Sulfathiazole: A Technical Guide for Researchers

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A comprehensive analysis of sulfathiazole's solubility in aqueous and organic media, providing key data, detailed experimental methodologies, and a visual representation of the determination process to aid researchers and drug development professionals.

This technical guide delves into the critical physicochemical property of sulfathiazole solubility. Given the prevalence of "sulfathiazole" in scientific literature concerning this chemical structure, this document will proceed under the strong evidence that "**sulfatrozole**" is a synonym or misspelling of sulfathiazole. The following sections present quantitative solubility data, detailed experimental protocols for its determination, and a workflow diagram to provide a thorough understanding for scientific application.

Quantitative Solubility Data

The solubility of sulfathiazole is significantly influenced by the solvent system and temperature. Below are tabulated summaries of its solubility in various aqueous and organic solvents.

Table 1: Solubility of Sulfathiazole in Aqueous Solution

Solvent	Temperature (°C)	Solubility (g/100 g)	Mole Fraction (x10 ⁻⁴)	
Water	30	0.065	2.5[1]	

Table 2: Solubility of Sulfathiazole in Various Solvents at 298.15 K (25 °C)



The solubility of different polymorphs of sulfathiazole was measured at 298.15 K. The data below represents the general trend, with solubility increasing in the order of water < ethyl acetate < 2-propanol < 1-propanol < ethanol < methanol.[2][3]

Solvent	Solubility of Form II (mole fraction x 10 ⁻⁴)
Water	3.7
Ethyl Acetate	19.1
2-Propanol	43.1
1-Propanol	61.4
Ethanol	96.7
Methanol	135.5

Table 3: Mole Fraction Solubility of Sulfathiazole (Form II) in Binary Solvent Mixtures at Various Temperatures[4]



Solve nt Syste m (Mole Fracti on of Orga nic Solve nt)	283.1 5 K (10 °C)	288.1 5 K (15 °C)	293.1 5 K (20 °C)	298.1 5 K (25 °C)	303.1 5 K (30 °C)	308.1 5 K (35 °C)	313.1 5 K (40 °C)	318.1 5 K (45 °C)	323.1 5 K (50 °C)
Metha nol + Aceton itrile									
0.20	0.0004 5	0.0005 3	0.0006 2	0.0007 3	0.0008 5	0.0009 9	0.0011 5	0.0013 3	0.0015 4
0.40	0.0008 8	0.0010 2	0.0011 8	0.0013 7	0.0015 9	0.0018 4	0.0021	0.0024 4	0.0028 1
0.56	0.0012 8	0.0014 7	0.0016 9	0.0019 5	0.0022 4	0.0025 8	0.0029 7	0.0034 1	0.0039
0.80	0.0011 1	0.0012 6	0.0014 4	0.0016 4	0.0018 7	0.0021 4	0.0024 4	0.0027 8	0.0031 7
Water + Aceton itrile									
0.20	-	0.0001 1	0.0001 3	0.0001 6	0.0001 9	0.0002 3	0.0002 8	0.0003 3	0.0004 0
0.40	-	0.0002	0.0002 8	0.0003 4	0.0004 1	0.0005 0	0.0006 0	0.0007 2	0.0008 6



0.60	-	0.0004 2		0.0007 5		0.0012 9	0.0015 4
0.80	-		0.0007 3		_	0.0017 5	0.0020 7

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for pharmaceutical development. The following protocols outline two common and reliable methods.

Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials and Equipment:

- Sulfathiazole powder
- Chosen solvent(s)
- Analytical balance
- Sealed containers (e.g., glass vials with PTFE-lined caps)
- Thermostatic shaker or water bath capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (0.45 μm)
- Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

 Preparation: Add an excess amount of sulfathiazole to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.[5]



- Equilibration: Place the container in the thermostatic shaker and agitate at a constant temperature for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.
- Phase Separation: Once equilibrium is achieved, cease agitation and allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the container.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a 0.45 μm syringe filter to remove any fine, undissolved particles.
- Quantification: Analyze the concentration of sulfathiazole in the filtrate using a validated analytical method. For instance, UV spectroscopy can be employed by measuring the absorbance at 284 nm.
- Calculation: The measured concentration is the saturation solubility of sulfathiazole in that solvent at the specified temperature.

Gravimetric Method

This method is a straightforward and robust technique for determining the solubility of non-volatile solutes.

Materials and Equipment:

- Sulfathiazole powder
- Chosen solvent(s)
- Analytical balance
- Beakers or flasks
- Stirring apparatus (e.g., magnetic stirrer)
- Filtration apparatus
- Pre-weighed evaporating dish



Drying oven

Protocol:

- Saturated Solution Preparation: In a flask, add an excess of sulfathiazole to a known volume of the solvent. Stir the mixture until a saturated solution is formed, with some solid remaining undissolved.
- Filtration: Filter the solution to separate the undissolved solid from the saturated liquid phase.
- Sample Weighing: Accurately pipette a specific volume of the clear filtrate into a pre-weighed evaporating dish and record the total weight.
- Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sulfathiazole.
- Final Weighing: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.
- Calculation: The mass of the dissolved sulfathiazole is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed in the desired units (e.g., g/100g of solvent).

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask method for determining sulfathiazole solubility.



Workflow for Shake-Flask Solubility Determination Preparation: Add excess sulfathiazole to solvent Equilibration: Agitate at constant temperature (24-72 hours) Phase Separation: Centrifuge the suspension Filtration: Filter supernatant through 0.45 μm filter Analysis: Quantify sulfathiazole concentration (e.g., HPLC, UV-Vis) Result:

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Determine equilibrium solubility

Caption: A flowchart of the shake-flask solubility determination method.

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